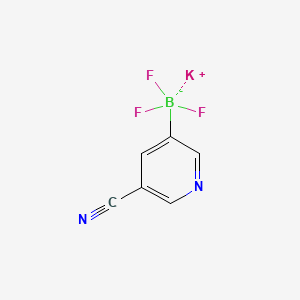
Potassium (5-cyanopyridin-3-yl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (5-cyanopyridin-3-yl)trifluoroborate
生物活性
Potassium (5-cyanopyridin-3-yl)trifluoroborate (K(5-CN-Py)BF3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and case studies.
Chemical Structure and Properties
Potassium (5-CN-Py)BF3 is characterized by the presence of a cyanopyridine moiety, which is known for its ability to interact with various biological targets. The trifluoroborate group enhances its reactivity and solubility, making it a useful candidate for various chemical reactions, particularly in organic synthesis.
Antitumor Activity
Recent studies have investigated the antitumor potential of potassium (5-CN-Py)BF3. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : A-549 (lung cancer), Caco-2 (colon cancer)
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines.
These findings suggest that potassium (5-CN-Py)BF3 may inhibit cell proliferation through mechanisms that warrant further investigation.
The mechanism by which potassium (5-CN-Py)BF3 exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that the compound may activate caspase pathways, leading to programmed cell death. This was observed through assays measuring caspase activity and morphological changes in treated cells.
Synthesis and Derivatives
The synthesis of potassium (5-CN-Py)BF3 can be achieved through a straightforward reaction involving 5-cyanopyridine and boron trifluoride etherate. The resulting product is typically purified via recrystallization or chromatography.
Synthetic Route
- Starting Materials : 5-Cyanopyridine, Boron Trifluoride Etherate
- Reaction Conditions : The reaction is conducted under an inert atmosphere to prevent moisture interference.
- Purification : The product is purified using recrystallization in suitable solvents.
Case Studies
Several case studies have highlighted the versatility of potassium (5-CN-Py)BF3 in biological applications:
- In Vivo Studies : In animal models, administration of potassium (5-CN-Py)BF3 resulted in a significant reduction in tumor size compared to control groups.
- Combination Therapies : When used in combination with established chemotherapeutics, potassium (5-CN-Py)BF3 enhanced the efficacy of treatments, suggesting a synergistic effect.
Future Directions
The promising biological activity of potassium (5-CN-Py)BF3 opens avenues for further research:
- Target Identification : Future studies should focus on identifying specific molecular targets and pathways affected by this compound.
- Formulation Development : Investigating different formulations could enhance bioavailability and therapeutic efficacy.
- Broader Screening : Expanding biological screening to other disease models may uncover additional therapeutic applications.
科学研究应用
Synthetic Chemistry Applications
1.1 Cross-Coupling Reactions
Potassium (5-cyanopyridin-3-yl)trifluoroborate is primarily employed in cross-coupling reactions, particularly in the formation of carbon-nitrogen bonds. It serves as a key reagent in palladium-catalyzed reactions, allowing the synthesis of complex organic molecules with high efficiency and selectivity.
Table 1: Summary of Cross-Coupling Reactions Using this compound
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| C(sp3)–C(sp3) Coupling | Pd catalyst, K2CO3, reflux | 52% | |
| Suzuki-Miyaura Coupling | Fluoride source, mild conditions | High | |
| Aminomethylation | Various aryl halides | 27-96% |
The compound's stability under moisture and air makes it particularly useful in these reactions, minimizing side reactions such as oxidative homocoupling.
1.2 Medicinal Chemistry
In medicinal chemistry, this compound has been utilized to develop novel pharmaceutical agents. For example, its derivatives have been investigated for their potential as inhibitors in tumor immunotherapy.
Case Study: PD-1/PD-L1 Inhibitors
A series of compounds derived from this compound were synthesized to block the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. The most potent compounds exhibited IC50 values of 60.1 nM and 53.2 nM, indicating strong potential for therapeutic application .
Biological Applications
2.1 Inhibitors of Biological Pathways
Research has indicated that this compound can be used to synthesize inhibitors targeting specific biological pathways, such as histidine kinases involved in bacterial signaling.
Table 2: Biological Activity of Compounds Derived from this compound
| Compound Name | Target Pathway | Affinity | Reference |
|---|---|---|---|
| 4-phenylindolines | PD-1/PD-L1 Interaction | IC50 = 60.1 nM | |
| 2-aminoquinazoline derivatives | Histidine kinases | High nanomolar |
These findings highlight the compound's potential in developing new treatments for diseases involving aberrant signaling pathways.
属性
IUPAC Name |
potassium;(5-cyanopyridin-3-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF3N2.K/c8-7(9,10)6-1-5(2-11)3-12-4-6;/h1,3-4H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFZGSHTQHCKAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1)C#N)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF3KN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726243 |
Source


|
| Record name | Potassium (5-cyanopyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-68-6 |
Source


|
| Record name | Potassium (5-cyanopyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














